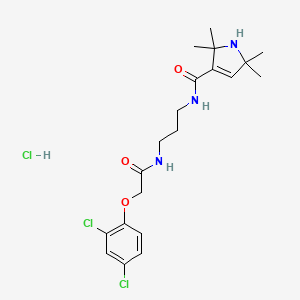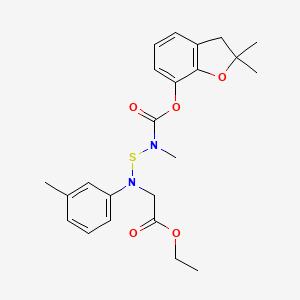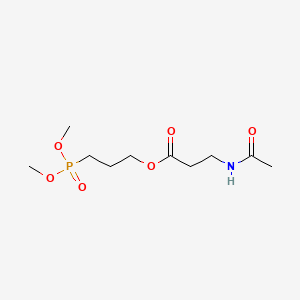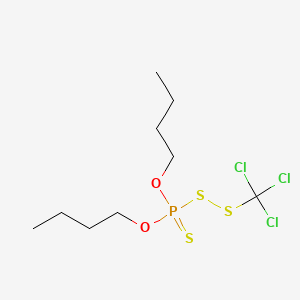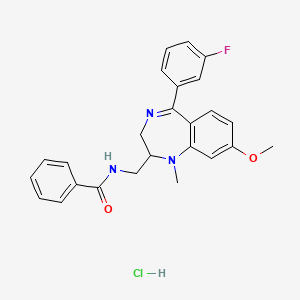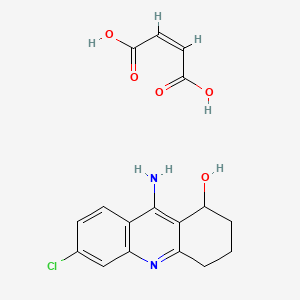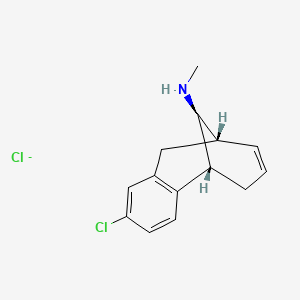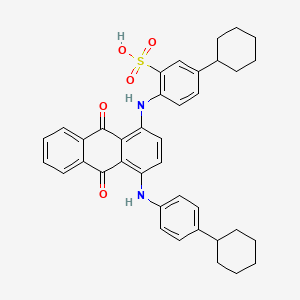
1H-Imidazole-4-carboxylic acid, 5-methyl-2-(7-bromo-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole-4-carboxylic acid, 5-methyl-2-(7-bromo-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl)hydrazide is a complex organic compound that combines the structural features of imidazole and benzodiazepine derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while benzodiazepine is a well-known class of psychoactive drugs. This compound is of interest due to its potential pharmacological properties and applications in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1H-Imidazole-4-carboxylic acid, 5-methyl-2-(7-bromo-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl)hydrazide involves multiple steps, starting from the preparation of the imidazole and benzodiazepine precursors. The synthetic route typically includes:
Formation of the Imidazole Ring: This can be achieved through the cyclization of glyoxal and ammonia, followed by functionalization to introduce the carboxylic acid and methyl groups.
Synthesis of the Benzodiazepine Core: This involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by bromination and chlorination to introduce the bromo and chloro substituents.
Coupling of the Two Moieties: The final step involves the coupling of the imidazole and benzodiazepine derivatives through a hydrazide linkage, typically using hydrazine as a reagent under controlled conditions.
Analyse Chemischer Reaktionen
1H-Imidazole-4-carboxylic acid, 5-methyl-2-(7-bromo-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromo and chloro substituents can be replaced by other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium thiolate.
Hydrolysis: The hydrazide linkage can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the compound into its constituent parts.
Wissenschaftliche Forschungsanwendungen
1H-Imidazole-4-carboxylic acid, 5-methyl-2-(7-bromo-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl)hydrazide has several scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: It can be used as a probe to study the interactions of imidazole and benzodiazepine derivatives with biological targets, such as enzymes and receptors.
Medicine: The compound has potential pharmacological properties, including anxiolytic, anticonvulsant, and sedative effects, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1H-Imidazole-4-carboxylic acid, 5-methyl-2-(7-bromo-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl)hydrazide involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. The compound binds to the benzodiazepine site on the GABA receptor, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative effects. Additionally, the imidazole moiety may interact with other enzymes and receptors, contributing to its overall pharmacological profile.
Vergleich Mit ähnlichen Verbindungen
1H-Imidazole-4-carboxylic acid, 5-methyl-2-(7-bromo-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl)hydrazide can be compared with other similar compounds, such as:
Diazepam: A well-known benzodiazepine with anxiolytic and sedative effects, but lacking the imidazole moiety.
Clonazepam: Another benzodiazepine with anticonvulsant properties, also lacking the imidazole moiety.
Metronidazole: An imidazole derivative with antibacterial and antiprotozoal properties, but lacking the benzodiazepine core.
The uniqueness of this compound lies in its combination of imidazole and benzodiazepine structures, which may confer a unique pharmacological profile and potential for diverse applications.
Eigenschaften
CAS-Nummer |
117267-53-5 |
|---|---|
Molekularformel |
C20H16BrClN6O |
Molekulargewicht |
471.7 g/mol |
IUPAC-Name |
N'-[7-bromo-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]-5-methyl-1H-imidazole-4-carbohydrazide |
InChI |
InChI=1S/C20H16BrClN6O/c1-11-18(25-10-24-11)20(29)28-27-17-9-23-19(13-4-2-3-5-15(13)22)14-8-12(21)6-7-16(14)26-17/h2-8,10H,9H2,1H3,(H,24,25)(H,26,27)(H,28,29) |
InChI-Schlüssel |
DSMRBXQEKGIPMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=CN1)C(=O)NNC2=NC3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




